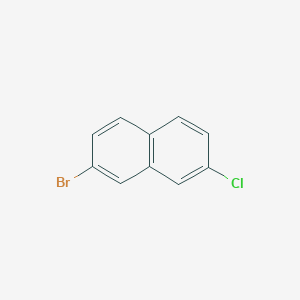

2-Bromo-7-chloronaphthalene

Overview

Description

2-Bromo-7-chloronaphthalene is an organic compound that belongs to the naphthalene family of compounds . It is used in various industrial applications. Its molecular formula is C10H6BrCl .

Molecular Structure Analysis

The molecular structure of 2-Bromo-7-chloronaphthalene consists of a naphthalene core with bromine and chlorine substituents . The molecular weight of this compound is 241.51 g/mol .Scientific Research Applications

Chemical Synthesis and Reaction Mechanisms

One of the primary applications of 2-Bromo-7-chloronaphthalene in scientific research relates to its role in chemical synthesis and understanding reaction mechanisms. For instance, the study of SRN1 reactions (nucleophilic substitution reactions involving radical anions) of aryl halides with carbanions initiated by sodium amalgam in liquid ammonia has been significant. Such reactions are pivotal in organic synthesis, where 2-Bromo-7-chloronaphthalene and similar compounds can act as substrates or intermediates. The reactions offer insights into the selectivity and efficiency of halogen-substituted naphthalenes in various organic transformations, highlighting their utility in synthesizing complex organic molecules without reducing the aromatic moiety or the ketone functionality (E. Austin, C. Ferrayoli, R. Alonso, R. Rossi, 1993).

Environmental Science and Pollutant Analysis

2-Bromo-7-chloronaphthalene is also studied within the context of environmental science, especially concerning the formation of toxic compounds like dioxins and furans through thermal processes. Research has shown that the pyrolysis and oxidation of halogenated phenols, including compounds structurally related to 2-Bromo-7-chloronaphthalene, can lead to the formation of these hazardous by-products. These studies are critical for understanding the environmental impact of incinerating materials containing halogenated compounds and for developing strategies to minimize the formation of harmful pollutants (Catherine S Evans, B. Dellinger, 2005).

Photocatalytic Decomposition

In the field of environmental remediation, 2-Bromo-7-chloronaphthalene serves as a subject in studies exploring the photocatalytic decomposition of persistent organic pollutants. Research involving TiO2 assisted photocatalytic decomposition in aqueous systems has demonstrated the efficiency of this method in breaking down 2-Chloronaphthalene, a compound closely related to 2-Bromo-7-chloronaphthalene. Such studies underscore the potential of photocatalytic processes in treating water contaminated with halogenated naphthalenes, transforming them into less harmful compounds (J. Qi, Chen Wang, Jing Sun, Shu-ping Li, 2019).

Advanced Material Synthesis

Further research into 2-Bromo-7-chloronaphthalene and related compounds focuses on their role in the synthesis of advanced materials, including organic alloys and polymers. Investigations into the isomorphism and interaction between methyl and halogen on naphthalene derivatives offer insights into the structural stability and properties of these materials. Understanding these interactions aids in the development of novel materials with tailored properties for various applications, from electronics to coatings (T. Calvet, M. A. Cuevas-Diarte, Y. Haget, D. Mondieig, I. C. Kok, M. Verdonk, J. C. Miltenburg, H. Oonk, 1999).

Safety and Hazards

2-Bromo-7-chloronaphthalene is classified as a warning signal word . It has several precautionary statements including P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), and others . It also has hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name |

2-bromo-7-chloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrCl/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTANKRXEFSANA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679989 | |

| Record name | 2-Bromo-7-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-7-chloronaphthalene | |

CAS RN |

321939-67-7 | |

| Record name | 2-Bromo-7-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

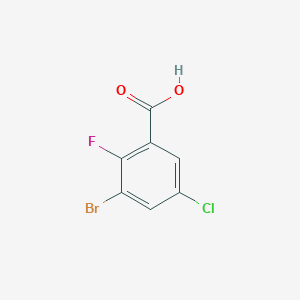

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[3.5]nonan-7-ylmethanamine](/img/structure/B1524267.png)